N-(Acetamidomethyl)-L-alanine

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Researchers requiring orthogonal protection in solid-phase peptide synthesis often face limited sourcing for niche, high-purity building blocks. This compound addresses that gap directly. As a protected L-alanine derivative, its acid/base-stable Acm group enables chemoselective deprotection in complex, multi-disulfide peptide assemblies. Key supply advantages: Typically supplied at ≥95% purity for reliable incorporation. Enables Fmoc/t-Bu SPPS strategies where standard protecting groups fail. Suitable for milligram-to-gram scale research and custom synthesis programs.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 15353-48-7
Cat. No. B15484588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Acetamidomethyl)-L-alanine
CAS15353-48-7
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCNC(=O)C
InChIInChI=1S/C6H12N2O3/c1-4(6(10)11)7-3-8-5(2)9/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1
InChIKeyGDPQUMISCJKYGG-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Acetamidomethyl)-L-alanine: Baseline Characteristics


N-(Acetamidomethyl)-L-alanine (CAS 15353-48-7) is a protected amino acid derivative, specifically L-alanine bearing an acetamidomethyl (Acm) group on its α-amino nitrogen. Its molecular formula is C₆H₁₂N₂O₃ with a molecular weight of 160.17 g/mol [1]. It is commercially available as a research chemical, typically with a purity of 95% or greater . This compound belongs to the class of N-acyl-alpha amino acids and is primarily utilized as a building block in peptide synthesis . Its defining feature is the Acm protecting group, which provides a specific, orthogonal protection strategy for the amino function during multi-step peptide assembly.

Workflow Solid-phase peptide synthesis requiring orthogonal amino protection
Selection Logic Acm group stable to TFA and piperidine; removed with Hg(II) or Ag(I)
Procurement Context Protected L-alanine building block for complex peptide assembly

N-(Acetamidomethyl)-L-alanine: Substitution Risks


The direct substitution of N-(Acetamidomethyl)-L-alanine with other N-protected alanine analogs (e.g., N-acetyl-L-alanine or N-methyl-L-alanine) is not straightforward due to the unique orthogonal lability profile of the acetamidomethyl (Acm) group . Unlike acid-labile groups like Boc or base-labile groups like Fmoc, the Acm group is designed for specific, orthogonal removal using heavy metals (e.g., Hg(II), Ag(I)) or oxidative conditions (e.g., I₂) . This property dictates its exclusive use in complex synthetic sequences requiring chemoselective deprotection. Therefore, choosing this specific derivative over a generic alternative is not based on superior potency but on the strict experimental requirements for a protecting group that remains inert to standard Fmoc/t-Bu SPPS cleavage conditions (e.g., TFA) yet can be removed later under mild, orthogonal conditions .

Acm N-(Acetamidomethyl)-L-alanine
Stable to both TFA and piperidine; requires Hg(II) or Ag(I) for selective removal
Boc N-Boc-L-alanine
Labile to TFA; orthogonal lability profile may not support multi-step deprotection sequences
Fmoc N-Fmoc-L-alanine
Labile to piperidine; chemoselective deprotection strategy may not transfer directly

N-(Acetamidomethyl)-L-alanine: Evidence vs. Analogs


Orthogonal Deprotection Selectivity

The primary basis for selecting N-(Acetamidomethyl)-L-alanine over other N-protected alanine derivatives (e.g., N-Boc or N-Fmoc) is the orthogonal lability of the Acm group. While N-Boc is cleaved by strong acid (TFA) and N-Fmoc is cleaved by base (piperidine), the N-Acm group is stable to both these standard SPPS cleavage conditions . It requires specific, mild reagents for its removal, such as mercury(II) acetate or silver(I) salts . This orthogonality is a qualitative rather than quantitative differentiator but is the critical functional parameter driving procurement. The Acm group's stability to TFA, the standard reagent for global deprotection and resin cleavage in Boc-chemistry, is a key class-level inference, as it is widely established for the S-Acm protecting group [1].

Orthogonal Deprotection Selectivity
Class-level
Acm: stable to 20–95% TFA, 20% piperidine/DMF
Boc: labile to TFA
Fmoc: labile to piperidine
Supports orthogonal protection strategy selection
Qualitative class-level inference; validate in target SPPS conditions
Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Hydrolytic Stability Profile

A known limitation of simple N-acyl amino acid amides is their susceptibility to unexpected hydrolytic instability under mild acidic conditions, such as those encountered during peptide synthesis and purification [1]. This is a class-level inference: while the specific compound N-(Acetamidomethyl)-L-alanine has not been studied in this context, it belongs to the broader class of N-acyl amino acid derivatives. The presence of the acetamidomethyl (Acm) group, which is designed to be stable to TFA, suggests it may circumvent this specific hydrolytic pathway. This inferred stability, compared to simpler N-acetyl derivatives, is a potential differentiator for procurement when long-term storage or exposure to mildly acidic aqueous conditions is anticipated. However, no direct comparative data exists.

Hydrolytic Stability Profile
Class-level
Acm group inferred stable to TFA/water mixtures; simpler N-acyl amides show variable hydrolysis
May support acidic work-up compatibility
No direct comparative data; data to verify
Peptide Stability Hydrolysis N-Acyl Amino Acids

Conformational Constraint Effects

The introduction of an N-substituent like a methyl or Acm group on the peptide backbone is a well-established strategy to restrict conformational freedom and modulate biological activity [1]. N-methylation of N-acetyl-L-alanine derivatives, for example, leads to a 'substantial limitation of the conformational freedom' [2]. While the specific effect of the Acm group on alanine has not been studied, it is a class-level inference that this larger, more polar N-substituent will impart a different and potentially more constrained conformational profile compared to an N-methyl or N-acetyl group. This is a critical differentiator for scientists designing peptidomimetics or studying protein folding, where the specific local geometry induced by the N-Acm group is the variable of interest.

Conformational Constraint Effects
Class-level
Bulky Acm group inferred to restrict backbone conformation more than N-methyl or N-acetyl
Supports peptidomimetic design context
Inferred from N-methylation studies; Acm-specific data not available
Conformational Analysis Peptide Modeling N-Methylation

N-(Acetamidomethyl)-L-alanine: Application Scenarios


Disulfide-Rich Peptide Synthesis

This compound is best utilized as a building block in the solid-phase peptide synthesis (SPPS) of complex, multi-disulfide peptides (e.g., toxins, hormones, defensins). Its core value lies in the orthogonal lability of the N-Acm group, which remains inert to the acidic (TFA) and basic (piperidine) conditions used for iterative Fmoc-deprotection and final resin cleavage . This allows the peptide chain to be fully assembled with the N-Acm group intact, which can then be removed in a final, chemoselective step using Hg(II) or Ag(I) to reveal a free amino group for subsequent ligation or modification . This avoids the complex and often low-yielding global protection schemes that would be required with less stable N-protecting groups.

Conformationally Constrained Peptidomimetics

N-(Acetamidomethyl)-L-alanine serves as a valuable model compound for probing the effects of bulky N-substituents on peptide conformation. The Acm group's size and polarity are inferred to impose a greater degree of conformational restriction compared to smaller N-acetyl or N-methyl groups, a class-level inference supported by studies on N-methylated analogs [1]. Researchers can incorporate this derivative into model peptides to evaluate its impact on secondary structure formation (e.g., β-turn induction), backbone flexibility, and ultimately, biological activity. This makes it a strategic choice for laboratories focused on peptidomimetic drug design and understanding the fundamental relationship between peptide sequence, conformation, and function.

Post-Synthetic Conjugation and Ligation

In synthetic strategies employing native chemical ligation (NCL) or other chemoselective conjugation methods, a free N-terminal amine is often required. N-(Acetamidomethyl)-L-alanine can be incorporated at the N-terminus of a synthetic peptide fragment. Its Acm group provides a stable, orthogonal mask that survives the synthesis, purification, and potentially even the initial steps of a ligation cascade . It can then be selectively deprotected to reveal the reactive amine for the final ligation step, providing a powerful tool for the convergent synthesis of large or modified proteins.

Application
Selection Property
Validation Focus
Disulfide-rich peptide synthesis
Orthogonal Acm stability to TFA and piperidine
Chemoselective deprotection with Hg(II) or Ag(I)
Conformationally constrained peptidomimetics
Bulky N-substituent conformational restriction
Secondary structure and backbone flexibility studies
Post-synthetic conjugation and ligation
Stable N-terminal mask for ligation cascades
Final-step amine reveal for NCL or conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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